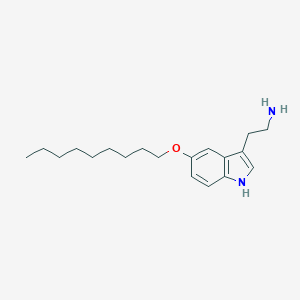

5-(Noniloxi)triptamina

Descripción general

Descripción

5-(Nonyloxy)tryptamine, also known as 5-N-O-T, is a synthetic tryptamine that is structurally related to serotonin and melatonin. It is a derivative of tryptamine, an indole alkaloid found in plants and animals. 5-N-O-T is an important research chemical that has been used in a wide range of scientific studies, including those related to the synthesis of other tryptamines, the mechanism of action of serotonin, and the biochemical and physiological effects of 5-N-O-T.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de mama

5-(Noniloxi)triptamina (5-NT) ha sido descubierta como un compuesto con un posible papel en el tratamiento del cáncer de mama . Ha mostrado efectos antiproliferativos y citotóxicos en líneas celulares de cáncer de mama . El compuesto tiene un valor de IC50 de 5 μM y 9 µM contra las líneas celulares de cáncer de mama MDA-MB-231 (triple negativo) y MCF-7 (ER-positivo) respectivamente .

Agonista del receptor de serotonina

This compound actúa como un agonista selectivo en el receptor 5-HT1B . Aumentar la longitud de la cadena O-alcoxi en esta serie da generalmente una mayor potencia y selectividad para 5-HT1B . El derivado noniloxi tiene una afinidad de unión 5-HT1B de 1.0 nM, y alrededor de 300 veces más selectividad que el receptor 5-HT1A relacionado .

Mejora del crecimiento de neuritas

This compound mejora el crecimiento de neuritas de neuronas primarias cultivadas . Esto sugiere que podría tener aplicaciones potenciales en terapias neuroregenerativas.

Neuroprotección

Se ha descubierto que el compuesto protege las neuronas del estrés oxidativo . Esto podría hacerlo útil en el tratamiento de trastornos neurodegenerativos donde el estrés oxidativo juega un papel.

Proliferación de células de Schwann

Se ha demostrado que this compound mejora la proliferación de células de Schwann . Las células de Schwann juegan un papel crucial en el sistema nervioso periférico, y su proliferación es importante para la reparación y regeneración de los nervios.

Reducción de la migración de astrocitos

El compuesto reduce la migración de astrocitos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10

Mecanismo De Acción

Target of Action

5-(Nonyloxy)tryptamine, also known as 5-Nonyloxytryptamine, is a tryptamine derivative that acts as a selective agonist at the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a key role in various physiological and neurological processes.

Mode of Action

5-(Nonyloxy)tryptamine interacts with its target, the 5-HT1B receptor, by mimicking the effects of serotonin. It has a high binding affinity of 1.0 nM for the 5-HT1B receptor, and around 300-fold selectivity over the related 5-HT1A receptor . This means that it binds to the 5-HT1B receptor with high specificity and triggers a response similar to that of serotonin.

Result of Action

5-(Nonyloxy)tryptamine has been found to have several effects at the cellular level. It is known to enhance neurite outgrowth of cultured primary neurons, protect neurons from oxidative stress, enhance Schwann cell proliferation, reduce migration of astrocytes, and enhance myelination in vitro . Additionally, it has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-(Nonyloxy)tryptamine interacts with the 5-HT1B receptor, a subtype of the serotonin (5-hydroxytryptamine, 5-HT) receptor . It has a 5-HT1B binding affinity of 1.0 nM, and around 300-fold selectivity over the related 5-HT1A receptor . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

5-(Nonyloxy)tryptamine has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines . It exerts its effects through the serotonin (5-hydroxytryptamine, 5-HT) 5-HT1B/1D receptors . It also enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro .

Molecular Mechanism

The molecular mechanism of 5-(Nonyloxy)tryptamine involves its selective agonistic action on the 5-HT1B receptor . This interaction influences various cellular functions and processes, including cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

As a derivative of tryptamine, it is likely involved in tryptophan metabolism .

Propiedades

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSMSRREJYOGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058653 | |

| Record name | 5-Nonyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157798-12-4 | |

| Record name | 5-(Nonyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Nonyloxy)tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Nonyloxy)tryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

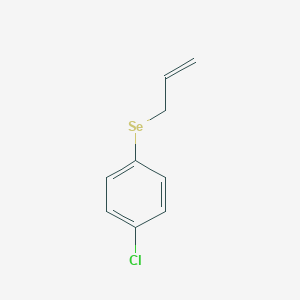

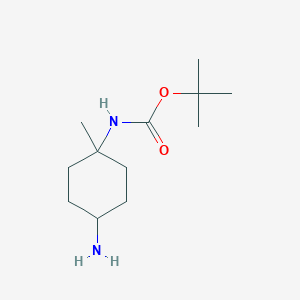

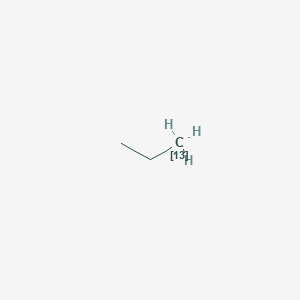

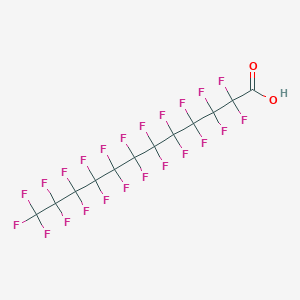

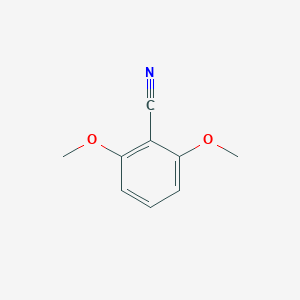

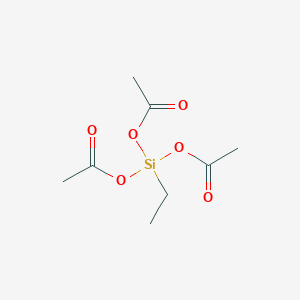

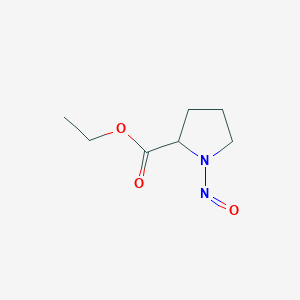

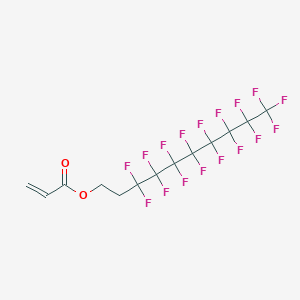

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)